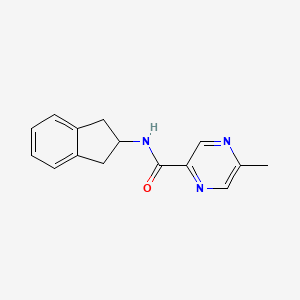

N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine-2-carboxamide

CAS No.:

Cat. No.: VC15932589

Molecular Formula: C15H15N3O

Molecular Weight: 253.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15N3O |

|---|---|

| Molecular Weight | 253.30 g/mol |

| IUPAC Name | N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine-2-carboxamide |

| Standard InChI | InChI=1S/C15H15N3O/c1-10-8-17-14(9-16-10)15(19)18-13-6-11-4-2-3-5-12(11)7-13/h2-5,8-9,13H,6-7H2,1H3,(H,18,19) |

| Standard InChI Key | OHGCWPKBFKQHEQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(C=N1)C(=O)NC2CC3=CC=CC=C3C2 |

Introduction

N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine-2-carboxamide is a chemical compound belonging to the class of aminopyrazines. These compounds are known for their diverse biological activities and utility in synthetic organic chemistry. The compound's structure features an indene moiety fused with a pyrazine ring, contributing to its unique properties and reactivity.

Synthesis

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine-2-carboxamide typically involves the reaction between 2,3-dihydro-1H-indene and 5-methylpyrazine-2-carboxylic acid. The carboxylic acid group is activated using dicyclohexylcarbodiimide (DCC), forming an acylurea intermediate that reacts with the amine from the indene derivative. This process generally yields high purity products when optimized properly.

Potential Applications

N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine-2-carboxamide has potential applications in medicinal chemistry and materials science. Its interaction with biological targets such as enzymes or receptors suggests it may modulate enzyme activity or receptor binding affinity, leading to various biological effects.

Comparison with Similar Compounds

| Compound | Molecular Formula | Molecular Weight | Potential Applications |

|---|---|---|---|

| N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine-2-carboxamide | C15H15N3O | 253.30 g/mol | Medicinal chemistry, materials science |

| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Not specified | Not specified | Anticancer activity |

| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Not specified | Anti-inflammatory activity |

Future Directions

Further research is needed to fully explore the therapeutic potential of N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyrazine-2-carboxamide. This includes in-depth studies on its biological interactions and structural modifications to enhance its efficacy and specificity for various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume